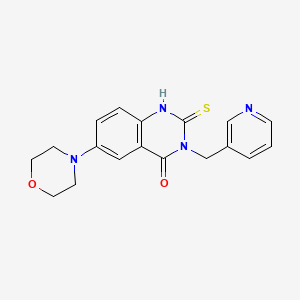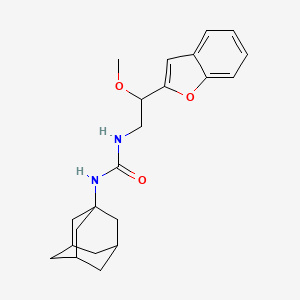![molecular formula C15H15N5O4 B2983066 methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 847385-98-2](/img/structure/B2983066.png)
methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen atoms . It also has a methoxyphenyl group attached, which could influence its physical and chemical properties.Scientific Research Applications
Synthesis and Structural Characterization
Triazolopyrimidine and pyrimidine derivatives are synthesized for structural characterization and to investigate their potential applications. For example, a study focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The antibacterial efficacy against Gram-positive and Gram-negative bacteria was evaluated, showcasing the compound's potential as an antimicrobial agent (Lahmidi et al., 2019).
Antimicrobial and Antileukemic Activity
Compounds with triazolopyrimidine and pyrimidine cores are assessed for antimicrobial and antileukemic activities. Studies have synthesized novel pyrimidine derivatives exhibiting significant antimicrobial activity against various microorganisms, demonstrating the therapeutic potential of these compounds in combating infections (Suresh et al., 2016). Furthermore, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, a related chemical group, have shown in vivo activity against P388 lymphocytic leukemia, highlighting the antileukemic potential of these compounds (Anderson et al., 1988).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activity against various human cancer cell lines. These studies offer promising insights into the development of new therapeutic agents for cancer treatment based on the modification and evaluation of pyrimidine structures (Hafez & El-Gazzar, 2017).
Supramolecular Assemblies
Pyrimidine derivatives are also explored for their role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such studies highlight the utility of these compounds in the field of supramolecular chemistry, contributing to the development of new materials with specialized functions (Fonari et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Chikungunya virus (CHIKV) . CHIKV is a re-emerging Alphavirus transmitted to humans by Aedes mosquitoes . The compound inhibits CHIKV replication in the low micromolar range .
Mode of Action
It is known to inhibit chikv replication . The compound’s interaction with its targets likely results in changes that prevent the virus from replicating within host cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in CHIKV replication . By inhibiting replication, the compound prevents the virus from spreading to other cells and causing further infection.
Pharmacokinetics
The compound has been shown to have an ec50 value below 1 μm, indicating a high potency . It also exhibits no cytotoxicity up to 668 μM, suggesting a high selectivity index .
Result of Action
The result of the compound’s action is the inhibition of CHIKV replication . This prevents the spread of the virus within the host, potentially reducing the severity of the infection.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of Aedes mosquitoes, which transmit CHIKV, can affect the efficacy of the compound . Additionally, the stability of the compound could be influenced by factors such as temperature and pH.
properties
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-9(15(22)24-3)19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-6-11(7-10)23-2/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWCJAMFQCWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

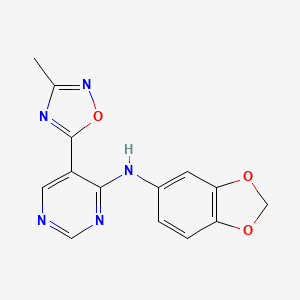
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
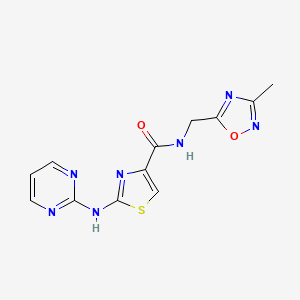
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
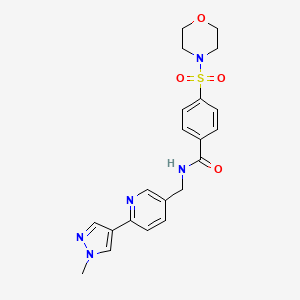

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)
